molecular formula C19H14O3 B11947748 [1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate CAS No. 853349-58-3

[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate

Katalognummer: B11947748
CAS-Nummer: 853349-58-3
Molekulargewicht: 290.3 g/mol
InChI-Schlüssel: KEDIAKQKZIZRRV-OUKQBFOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,1’-Biphenyl]-4-yl 3-(furan-2-yl)acrylate is an organic compound that combines a biphenyl group with a furan ring through an acrylate linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl 3-(furan-2-yl)acrylate typically involves the esterification of [1,1’-Biphenyl]-4-yl acetic acid with furan-2-yl acrylate. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature and solvent conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and advanced purification techniques like chromatography or crystallization are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[1,1’-Biphenyl]-4-yl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The acrylate group can be reduced to form saturated esters.

    Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions include various furan derivatives, saturated esters, and substituted biphenyl compounds, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1,1’-Biphenyl]-4-yl 3-(furan-2-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, [1,1’-Biphenyl]-4-yl 3-(furan-2-yl)acrylate is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Wirkmechanismus

The mechanism of action of [1,1’-Biphenyl]-4-yl 3-(furan-2-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the specific application and the molecular structure of the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-4-yl 3-(furan-2-yl)acrylate is unique due to its combination of biphenyl and furan rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

853349-58-3

Molekularformel

C19H14O3

Molekulargewicht

290.3 g/mol

IUPAC-Name

(4-phenylphenyl) (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C19H14O3/c20-19(13-12-17-7-4-14-21-17)22-18-10-8-16(9-11-18)15-5-2-1-3-6-15/h1-14H/b13-12+

InChI-Schlüssel

KEDIAKQKZIZRRV-OUKQBFOZSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CO3

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.